Methyltintris(2-mercaptoethyl nonanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltintris(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Methyltintris(2-mercaptoethyl nonanoate) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of methyltin trichloride with 2-mercaptoethanol and nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Methyltin trichloride+2-mercaptoethanol+nonanoic acid→Methyltintris(2-mercaptoethyl nonanoate)+by-products
Industrial Production Methods
Industrial production of Methyltintris(2-mercaptoethyl nonanoate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can regenerate the thiol.
Wissenschaftliche Forschungsanwendungen
Methyltintris(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Methyltintris(2-mercaptoethyl nonanoate) involves its interaction with biological molecules through its tin center. The compound can bind to proteins and enzymes, altering their function. This interaction is mediated by the thiol groups, which can form covalent bonds with cysteine residues in proteins, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltintris(2-ethylhexyl mercaptoacetate)
- Methyltintris(2-mercaptoethyl octanoate)
- Methyltintris(2-mercaptoethyl decanoate)
Uniqueness
Methyltintris(2-mercaptoethyl nonanoate) is unique due to its specific combination of a methyltin center with 2-mercaptoethyl and nonanoate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
59118-93-3 |
---|---|
Molekularformel |
C34H66O6S3Sn |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
2-[methyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;/h3*14H,2-10H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
OMEJTPMPMHOZBW-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.